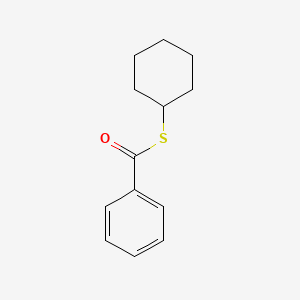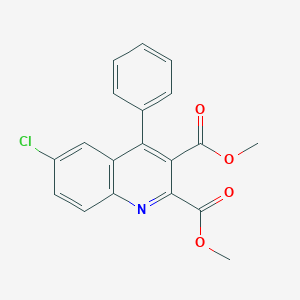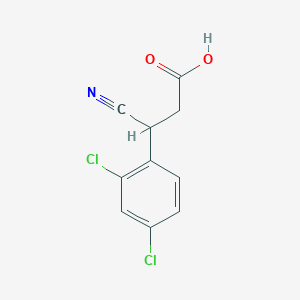
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- is a chemical compound with the molecular formula C9H7F3O2S and a molecular weight of 236.21 g/mol It is characterized by the presence of a trifluoromethyl group and a phenylsulfinyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- typically involves the reaction of 1,1,1-trifluoroacetone with a phenylsulfinyl reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- has several applications in scientific research:
Biology: Studied for its potential neuroprotective effects against apoptosis in cerebellar granule neurons.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit apoptosis in neurons by modulating specific signaling pathways . The trifluoromethyl and phenylsulfinyl groups play a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 2,2,2-Trifluoroacetophenone
- 1,1,1-Trifluoroacetone
- 3-Bromo-1,1,1-trifluoroacetone
Comparison: 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- is unique due to the presence of both trifluoromethyl and phenylsulfinyl groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
100422-17-1 |
|---|---|
Formule moléculaire |
C9H7F3O2S |
Poids moléculaire |
236.21 g/mol |
Nom IUPAC |
3-(benzenesulfinyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)8(13)6-15(14)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
PMMMJCZNZHNBQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)CC(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Bicyclo[3.3.1]nonan-2-yl)morpholine](/img/structure/B3044698.png)
![Bicyclo[3.3.1]nonan-3-ol](/img/structure/B3044699.png)


![Phosphine, [2-(dimethoxymethyl)phenyl]diphenyl-](/img/structure/B3044707.png)

![Acetamide, N-[1-(phenylmethyl)propyl]-](/img/structure/B3044710.png)




![7-Isopropyl-1H-benzo[D]imidazole](/img/structure/B3044718.png)
